molecular formula C20H18N6O3S B2774769 N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868968-75-6

N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2774769
CAS No.: 868968-75-6
M. Wt: 422.46
InChI Key: ABSPPERXNFIADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N6O3S and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-28-15-6-5-14(10-16(15)29-2)22-18(27)12-30-19-8-7-17-23-24-20(26(17)25-19)13-4-3-9-21-11-13/h3-11H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSPPERXNFIADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C20_{20}H18_{18}N6_6O3_3S
  • Molecular Weight : 422.46 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound exhibited significant cytotoxicity against various cancer cell lines:

Compound Cell Line IC50_{50} (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These compounds demonstrated moderate cytotoxicity and were assessed for their inhibitory effects on c-Met kinase, a target in cancer therapy .

Antitubercular Activity

Another study focused on the design and synthesis of triazole derivatives for anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives showed promising results with IC50_{50} values ranging from 1.35 to 2.18 µM . Although specific data on this compound was not detailed in this context, the structural similarities suggest potential efficacy.

The mechanism of action for compounds in this category often involves inhibition of key kinases or enzymes associated with tumor growth and proliferation. The triazole moiety is known to interact with various biological targets through hydrogen bonding and π-stacking interactions .

Study on Cytotoxicity

A recent investigation explored the cytotoxic effects of various triazole derivatives on human embryonic kidney cells (HEK-293). The results indicated that most tested compounds were non-toxic to human cells while maintaining significant anticancer activity against targeted cell lines .

In Vivo Studies

In vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound. Such studies would help elucidate pharmacokinetics and pharmacodynamics in a biological system.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures to N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide. For example:

CompoundCell LineIC50 (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These compounds demonstrated moderate cytotoxicity and were assessed for their inhibitory effects on c-Met kinase, a target in cancer therapy .

Antitubercular Activity

The compound's structural similarities to known antitubercular agents suggest potential efficacy against Mycobacterium tuberculosis. A related study evaluated triazole derivatives for anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 µM . Although specific data on this compound was not detailed in this context, its design aligns with the pharmacophoric features necessary for activity against tuberculosis.

In Vitro Studies

In vitro studies are crucial for evaluating the cytotoxic effects of this compound on human cells. Investigations have shown that many triazole derivatives maintain significant anticancer activity while being non-toxic to human embryonic kidney cells (HEK-293) .

In Vivo Studies

In vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound. Such studies would help elucidate pharmacokinetics and pharmacodynamics in a biological system .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core formation : Construct the triazolopyridazine core via cyclization of pyridazine derivatives with hydrazines under reflux in ethanol or DMF .

Thioether linkage : Introduce the thioacetamide group using a nucleophilic substitution reaction, often with NaH or K₂CO₃ as a base in THF or DMF at 60–80°C .

Functionalization : Couple the 3,4-dimethoxyphenylacetamide moiety via amide bond formation, employing EDCI/HOBt or DCC as coupling agents in dichloromethane .

  • Key considerations : Monitor reaction progress with TLC or HPLC. Optimize yields (typically 50–70%) by controlling temperature and solvent polarity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of methoxy (δ 3.8–4.0 ppm), pyridinyl protons (δ 8.1–9.0 ppm), and thioacetamide (δ 4.3–4.5 ppm) .
  • Mass spectrometry (HRMS) : Verify the molecular ion peak (expected m/z ~505.14 for C₂₄H₂₂N₆O₃S) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodological Answer : Solubility varies:

  • High solubility : DMSO (>10 mM), DMF (moderate) .
  • Low solubility : Water (<0.1 mM), ethanol (<1 mM).
  • Experimental tip : For in vitro assays, prepare stock solutions in DMSO and dilute with buffer (final DMSO ≤0.1%) to avoid precipitation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Modify substituents :
  • Replace the 3,4-dimethoxyphenyl group with nitro or acetyl groups to assess electronic effects on target binding .
  • Vary the pyridinyl moiety (e.g., pyridin-4-yl vs. pyridin-3-yl) to study steric interactions .
  • Assay design : Test derivatives in enzyme inhibition (e.g., kinase assays) or cell viability models (IC₅₀ determination) .
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to targets like BRD4 or Lin-28 .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Control variables : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
  • Meta-analysis : Compare datasets using tools like GraphPad Prism to identify outliers or dose-response inconsistencies .

Q. How does this compound interact with epigenetic regulators like BRD4 or Lin-28?

  • Methodological Answer :

  • Mechanistic studies :

BRD4 inhibition : Use AlphaScreen assays to measure displacement of fluorescent BET inhibitors. Triazolopyridazine derivatives show enhanced bivalent binding (IC₅₀ < 100 nM) .

Lin-28/let-7 interaction : Employ RNA electrophoretic mobility shift assays (EMSAs) to test disruption of Lin-28–let-7 binding, which may induce cancer stem cell differentiation .

  • In vivo validation : Administer the compound in xenograft models and monitor tumor growth inhibition via qPCR for c-Myc downregulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.